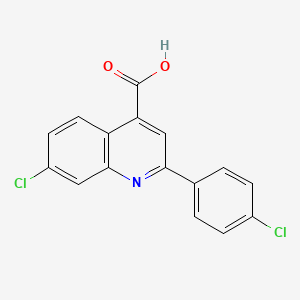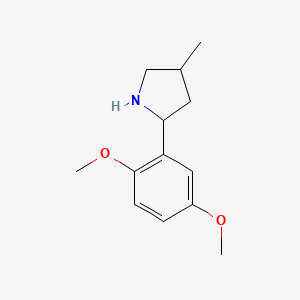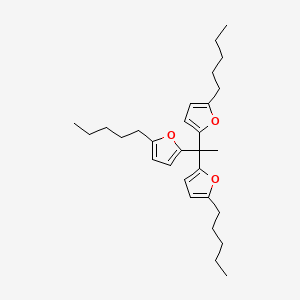![molecular formula C12H12N2O5 B12893876 Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate CAS No. 76421-05-1](/img/structure/B12893876.png)
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate is a synthetic organic compound with the molecular formula C12H12N2O5 It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)-2,5-dioxo-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Benzyl chloroformate+4-(hydroxymethyl)-2,5-dioxo-1,3-oxazolidineEt3NBenzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carboxylic acid.
Reduction: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]methanol.
Substitution: Corresponding amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate: Similar structure but with a butyl linker instead of a methyl linker.
Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate: Similar structure but with an acetate group instead of a carbamate group.
Uniqueness
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
| 76421-05-1 | |
Molekularformel |
C12H12N2O5 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H12N2O5/c15-10-9(14-12(17)19-10)6-13-11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
InChI-Schlüssel |
VCOGURCTJNSGEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/no-structure.png)








![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
